Structural Differentiation from Unsubstituted Benzamide Analog (CAS 941947-27-9): Methoxy Group Introduction
The target compound incorporates a 4-methoxy substituent on the benzamide ring, whereas the direct analog CAS 941947-27-9 bears an unsubstituted benzamide. In the broader thiazole-benzamide patent class, 4-methoxy substitution on the benzamide ring has been associated with altered potency in CDK inhibition assays compared to unsubstituted or halogen-substituted analogs [1]. However, no direct head-to-head comparative data between these two specific compounds has been published.
| Evidence Dimension | Benzamide ring substitution pattern |
|---|---|
| Target Compound Data | 4-OCH₃ substitution on benzamide (CAS 941984-90-3) |
| Comparator Or Baseline | Unsubstituted benzamide (CAS 941947-27-9, H at 4-position) |
| Quantified Difference | Structural difference: +OCH₃ group (MW difference +30 Da); quantitative bioactivity difference not experimentally determined between these two compounds. |
| Conditions | Structural comparison based on patent-defined scaffold (US 6,720,346); no paired assay data available. |
Why This Matters
The presence and position of methoxy groups on the benzamide ring are known to influence target binding affinity and selectivity within this chemotype, making direct substitution unreliable without experimental validation.
- [1] US Patent 6,720,346. Thiazole benzamide derivatives. Description of substituent effects on kinase inhibition and anti-proliferative activity. View Source
